

Technical Support Center: Mitigating Corrosion in Amine Units

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Compound of Interest

Compound Name: 2-Nonanamine

Cat. No.: B079882

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This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding corrosion in amine treating units. It is intended for researchers, scientists, and drug development professionals who utilize amine systems in their experiments and processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Corrosion Issues

???+ question "What are the primary causes of corrosion in an amine unit?"

???+ question "Where are the most common locations for corrosion in an amine unit?"

???+ question "My amine solution is foaming. Could this be related to corrosion?"

Troubleshooting Specific Problems

???+ question "I'm observing high corrosion rates in the rich amine lines. What should I investigate?"

???+ question "The reboiler is showing signs of significant corrosion. What are the likely causes and what can I do?"

+++ question "I suspect Heat Stable Salts (HSS) are causing corrosion. How can I confirm this and what are the mitigation options?"

Data Presentation

Table 1: Recommended Material Selection for Corrosion Prone Areas

Equipment/Piping	Recommended Material	Rationale
Rich Amine Piping	Austenitic Stainless Steels (304L, 316L)	To overcome general and erosion-corrosion due to high velocities and corrosive nature of rich amine.[1]
Regenerator (Shell)	Carbon Steel with Corrosion Resistant Alloy Cladding (e.g., 400 series stainless steel)	Provides a balance of cost-effectiveness and corrosion resistance.[1]
Regenerator (Internals - Trays, Downcomers)	Martensitic Stainless Steels (e.g., SS410) or Austenitic Stainless Steels (e.g., 316L)	To resist corrosion from hot rich amine and acidic gases.[1]
Reboiler Tubes	Austenitic Stainless Steels (e.g., 316L)	To withstand high temperatures and corrosive degradation products.[1]
Chloride Content > 1,000 ppm	Duplex Stainless Steel (e.g., 2205) or Alloys like 825 or 254SMO	Austenitic stainless steels are susceptible to stress corrosion cracking in high chloride environments.[1][2]

Table 2: General Operating Parameters to Minimize Corrosion

Parameter	Recommended Guideline	Reason
Rich Amine Velocity	~5 fps (feet per second)	To minimize erosion-corrosion. [3]
Lean Amine Velocity	~20 fps (feet per second)	Lean amine is generally less corrosive. [3]
HSS Concentration in Lean Amine	Keep as low as practically possible (e.g., < 2-3%)	High concentrations significantly increase corrosion rates. [4]
Reflux Amine Concentration (for CO ₂ removal)	~0.5 wt% amine in reflux	To raise the pH and reduce corrosiveness in the regenerator overhead. [5]
Post Weld Heat Treatment (PWHT)	Should be performed on carbon steel piping	To prevent stress corrosion cracking. [4]

Experimental Protocols

Protocol 1: Corrosion Coupon Analysis

- **Coupon Preparation:** Pre-weighed and measured coupons of a material representative of the system's metallurgy are used.
- **Installation:** Coupons are installed in designated locations within the amine unit, typically in areas of high corrosion potential like upstream of the amine regenerator for rich amine and downstream for hot lean amine.[\[1\]](#)
- **Exposure:** The coupons are exposed to the process stream for a predetermined period (e.g., 30, 60, or 90 days).
- **Retrieval and Cleaning:** After exposure, the coupons are carefully retrieved, cleaned according to standard procedures to remove any deposits without removing the base metal, and then dried.
- **Final Measurement:** The coupons are re-weighed.

- Corrosion Rate Calculation: The weight loss is used to calculate the average corrosion rate over the exposure period, typically expressed in mils per year (mpy).

Protocol 2: On-line Corrosion Monitoring (Electrical Resistance - ER & Linear Polarization Resistance - LPR)

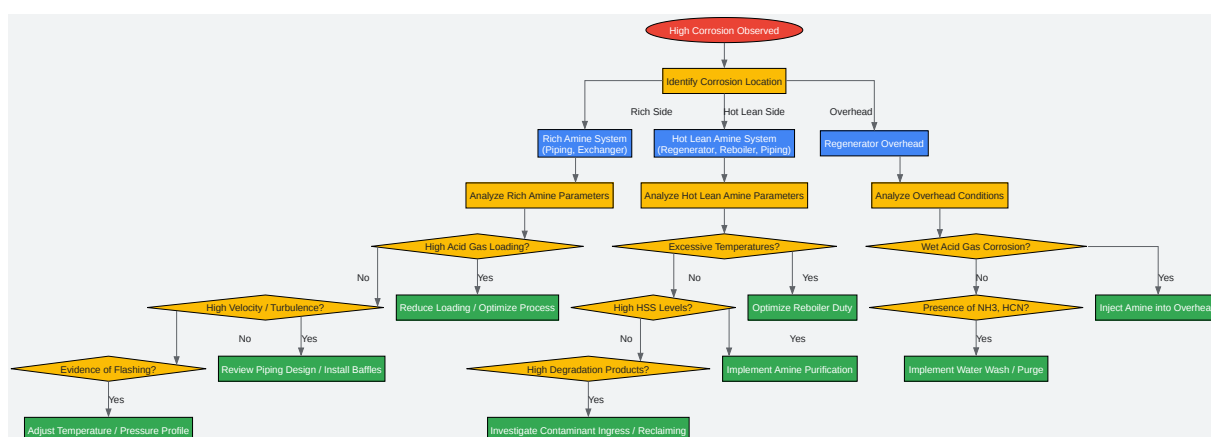
- Probe Selection and Installation:
 - ER Probes: Suitable for both liquid and vapor phases and measure the change in electrical resistance of a wire as it corrodes.
 - LPR Probes: Best suited for liquid phases and provide instantaneous corrosion rate measurements.[\[6\]](#) They are well-suited for water-based systems like amine units.[\[6\]](#)
 - Probes are installed in critical monitoring locations.
- Data Acquisition: The probes are connected to a data logger or the plant's distributed control system (DCS).
- Data Analysis: The collected data provides real-time or near-real-time information on corrosion rates. This allows for correlating corrosion events with changes in process parameters.[\[6\]](#)
- Caution: In rich amine streams, the formation of iron sulfide (Fe_xS_y) layers can sometimes lead to inaccurate readings from ER and LPR probes.[\[7\]](#)

Protocol 3: Amine Solution Analysis

- Sampling: Collect representative samples of both rich and lean amine solutions from designated sample points.
- Analysis Parameters:
 - Amine Strength: To ensure it is within the desired operating range.[\[3\]](#)
 - Acid Gas Loading: Moles of acid gas per mole of amine.

- Heat Stable Salts (HSS): Quantify the concentration of various HSS anions (e.g., formate, acetate, chloride).[\[8\]](#)[\[3\]](#)
- Amine Degradation Products: Identify and quantify degradation products.
- Iron Content: High iron content can indicate active corrosion.[\[3\]](#)
- pH: To monitor the solution's alkalinity.[\[3\]](#)
- Solids Content: To check for suspended solids like iron sulfide.[\[3\]](#)
- Frequency: Regular analysis (e.g., weekly or monthly) is crucial for early detection of trends that could lead to increased corrosion.

Visualizations



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Caption: A troubleshooting decision tree for diagnosing the root cause of corrosion in an amine unit.



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Caption: Key strategies for the mitigation of corrosion in amine treating units.

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Address: 3281 E Guasti Rd

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Email: info@benchchem.com